(3,4-Diethoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(3,4-Diethoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality (3,4-Diethoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Diethoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications
One notable application of related compounds is in the synthesis of potential PET (Positron Emission Tomography) agents for imaging purposes in medical research. For instance, a study describes the synthesis of a PET agent intended for imaging the LRRK2 enzyme in Parkinson's disease. This research highlights the compound's utility in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Metabolic Studies
Another study investigates the metabolism of strained rings in compounds, focusing on the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine. This research offers insights into the biochemical interactions and metabolic pathways of complex compounds, which is crucial for drug development and understanding xenobiotic metabolism (Li et al., 2019).
Antimicrobial Activity
Compounds with similar structures have been synthesized and tested for antimicrobial activity. For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Oxetane Moiety Biotransformation
Research into the biotransformation of oxetane moieties in drug candidates, such as AZD1979, elucidates the metabolic stability and physicochemical properties enhancement brought by incorporating such structures. These studies are pivotal for designing drugs with improved efficacy and reduced side effects (Li et al., 2016).
Luminescent Materials Development
Compounds containing similar structural motifs have been utilized in developing luminescent materials. A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrates their application in creating low-cost luminescent materials with significant Stokes' shifts, which could have implications in optical materials and sensors (Volpi et al., 2017).
properties
IUPAC Name |
(3,4-diethoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-3-27-15-7-6-13(10-16(15)28-4-2)20(26)25-11-14(12-25)19-23-18(24-29-19)17-21-8-5-9-22-17/h5-10,14H,3-4,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXUGVSQJLPHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diethoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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